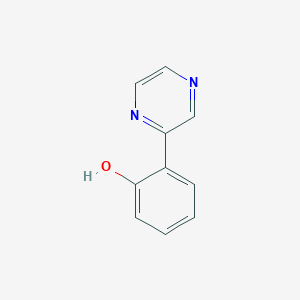![molecular formula C40H65N3O2 B14243143 4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid CAS No. 189458-21-7](/img/structure/B14243143.png)
4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound features a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and a didodecylamino group, which includes a long alkyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. This requires optimization of reaction parameters such as temperature, pressure, and catalyst concentration to ensure efficient and cost-effective production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
化学反应分析
Types of Reactions
4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the diazenyl group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学研究应用
4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Its chemical properties are exploited in the development of advanced materials and coatings.
作用机制
The mechanism of action of 4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the didodecylamino group can interact with lipid membranes or proteins. These interactions can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
4-(Dodecylamino)phenol: This compound shares the didodecylamino group but lacks the diazenyl group, resulting in different chemical properties and applications.
4-(4-{(E)-[4-(Dodecylamino)phenyl]diazenyl}phenyl)butanoic acid: A similar compound with a shorter alkyl chain, which may affect its solubility and reactivity.
Uniqueness
4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid is unique due to its combination of a long alkyl chain and a diazenyl group. This combination imparts distinct chemical properties, such as enhanced hydrophobicity and the ability to participate in specific electron transfer reactions, making it valuable for various scientific applications.
属性
CAS 编号 |
189458-21-7 |
|---|---|
分子式 |
C40H65N3O2 |
分子量 |
620.0 g/mol |
IUPAC 名称 |
4-[4-[[4-(didodecylamino)phenyl]diazenyl]phenyl]butanoic acid |
InChI |
InChI=1S/C40H65N3O2/c1-3-5-7-9-11-13-15-17-19-21-34-43(35-22-20-18-16-14-12-10-8-6-4-2)39-32-30-38(31-33-39)42-41-37-28-26-36(27-29-37)24-23-25-40(44)45/h26-33H,3-25,34-35H2,1-2H3,(H,44,45) |
InChI 键 |
ZLBCTZYITLIRGG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


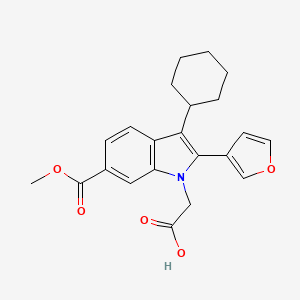
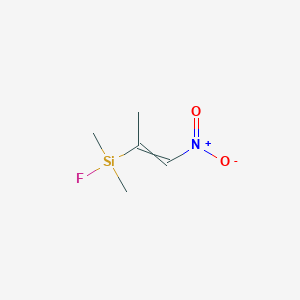
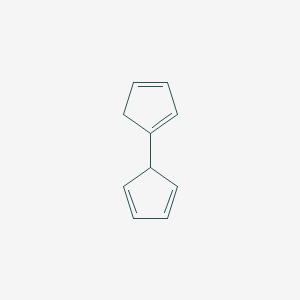
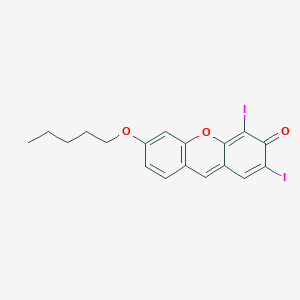
![[(1R,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol](/img/structure/B14243099.png)
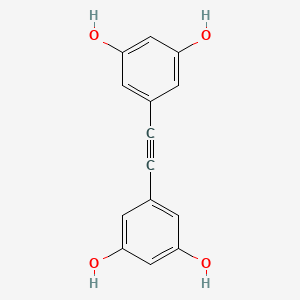
![1,3,4,6,9-Pentabromodibenzo[b,d]furan](/img/structure/B14243104.png)
![N-{(2S)-1-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-1-oxo-2-butanyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14243110.png)
![Thiirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14243114.png)
![1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene](/img/structure/B14243116.png)
![Benzoic acid, 2-[[(4-methylphenyl)amino]thio]-, ethyl ester](/img/structure/B14243120.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy-](/img/structure/B14243133.png)

